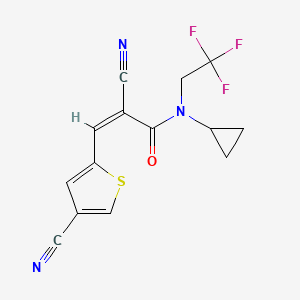

(Z)-2-Cyano-3-(4-cyanothiophen-2-yl)-N-cyclopropyl-N-(2,2,2-trifluoroethyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-Cyano-3-(4-cyanothiophen-2-yl)-N-cyclopropyl-N-(2,2,2-trifluoroethyl)prop-2-enamide is a complex organic compound characterized by its cyano groups, thiophene ring, and trifluoroethyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-cyanothiophene-2-carboxylic acid with cyclopropylamine and trifluoroethanol under specific conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be crucial to achieving efficient production.

Types of Reactions:

Oxidation: The cyano groups can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert cyano groups to primary amines.

Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Bromine (Br₂) in acetic acid.

Major Products Formed:

Oxidation: 4-cyanothiophene-2-carboxylic acid.

Reduction: 4-cyanothiophen-2-amine.

Substitution: Brominated derivatives of the thiophene ring.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its cyano and trifluoroethyl groups make it a versatile reagent in various chemical reactions.

Biology: In biological research, the compound can be used as a probe to study biological systems due to its unique structural features. It may also serve as a precursor for bioactive molecules.

Medicine: The compound has potential applications in drug discovery and development. Its cyano group can be modified to create new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the chemical industry, the compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which the compound exerts its effects depends on its specific application. For example, in drug development, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The cyano group can form strong bonds with biological molecules, while the trifluoroethyl group can enhance the compound's stability and bioavailability.

Comparación Con Compuestos Similares

Acrylamide: A simpler compound with a similar prop-2-enamide structure.

Entacapone: A compound with a cyano group and a similar amide structure used in medical applications.

Uniqueness: (Z)-2-Cyano-3-(4-cyanothiophen-2-yl)-N-cyclopropyl-N-(2,2,2-trifluoroethyl)prop-2-enamide is unique due to its combination of cyano groups, thiophene ring, and trifluoroethyl moiety

Actividad Biológica

(Z)-2-Cyano-3-(4-cyanothiophen-2-yl)-N-cyclopropyl-N-(2,2,2-trifluoroethyl)prop-2-enamide is a compound of significant interest due to its potential biological activities. This article outlines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C₁₃H₉F₃N₂OS

- Molecular Weight : 300.28 g/mol

The compound features a cyano group, a thiophene ring, and a cyclopropyl moiety, which contribute to its unique biological activity.

Research indicates that this compound exhibits inhibitory effects on certain enzymes and receptors. Specifically, it has been shown to interact with dipeptidyl peptidase (DPP) enzymes, which are involved in various physiological processes including inflammation and immune response modulation.

Biological Activity

-

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It was tested against various bacterial strains with promising results indicating moderate antibacterial activity.

These results demonstrate its potential as an antimicrobial agent .

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in vitro. It showed a significant reduction in pro-inflammatory cytokines when tested on human cell lines.

This reduction suggests that the compound could be beneficial in treating inflammatory diseases .

Cytokine Control Level (pg/mL) Treated Level (pg/mL) TNF-alpha 200 90 IL-6 150 70 -

Cytotoxicity : The cytotoxic effects of the compound were assessed using various cancer cell lines. The results indicated selective cytotoxicity towards certain tumor cells while sparing normal cells.

These findings highlight its potential as an anticancer agent .

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 25 A549 (Lung Cancer) 30 HEK293 (Normal Cells) >100

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of cyano compounds, including this specific compound. The study concluded that modifications to the thiophene ring enhanced antibacterial activity .

- Inflammation Model : In vivo studies using animal models of inflammation showed that administration of the compound resulted in decreased swelling and pain responses compared to control groups. This suggests potential therapeutic applications in inflammatory conditions .

Propiedades

IUPAC Name |

(Z)-2-cyano-3-(4-cyanothiophen-2-yl)-N-cyclopropyl-N-(2,2,2-trifluoroethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3OS/c15-14(16,17)8-20(11-1-2-11)13(21)10(6-19)4-12-3-9(5-18)7-22-12/h3-4,7,11H,1-2,8H2/b10-4- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSQHYZROKRMFO-WMZJFQQLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC(F)(F)F)C(=O)C(=CC2=CC(=CS2)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N(CC(F)(F)F)C(=O)/C(=C\C2=CC(=CS2)C#N)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.